Home > Products > Screening Compounds P62026 > N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide - 1105236-01-8

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide

Catalog Number: EVT-2520239
CAS Number: 1105236-01-8
Molecular Formula: C25H18N4O2
Molecular Weight: 406.445
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolinone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. [] They are found in numerous natural products and have gained significant attention in medicinal chemistry for their potential therapeutic applications. [, ] These compounds are characterized by a fused benzene and pyrimidine ring system, with various substituents influencing their biological properties. [, ]

Synthesis Analysis
  • Condensation reactions: Utilizing anthranilic acid derivatives as starting materials, reacting them with various reagents like orthoesters, imidates, or acyl chlorides followed by cyclization to form the quinazolinone core. [, , ]
  • Multicomponent reactions: Employing one-pot synthetic strategies like the Biginelli reaction, which condenses a diketone, an aldehyde, and urea/thiourea to directly produce substituted dihydropyrimidines, which can be further modified to obtain quinazolinone derivatives. [, , ]
Molecular Structure Analysis

The reactivity of quinazolinone derivatives is mainly determined by the presence of electrophilic centers at positions 2 and 4 of the pyrimidine ring and the nucleophilic nitrogen atom at position 1. [, ] This allows for diverse chemical modifications, including:

  • N-alkylation/arylation: Introducing various substituents at the nitrogen atom to modulate lipophilicity, solubility, and other physicochemical properties. [, , , ]
  • Electrophilic substitution: Introducing halogens, nitro groups, or other functional groups at the aromatic ring for further derivatization or altering electronic properties. [, , ]
  • Formation of fused heterocycles: Utilizing the reactive nitrogen and carbonyl groups to construct additional heterocyclic rings like triazoles, oxadiazoles, or thiazolidines, expanding structural diversity and potential biological activities. [, , , ]
Mechanism of Action
  • Enzyme inhibition: Many quinazolinone derivatives act as inhibitors for enzymes like EGFR tyrosine kinase, phosphodiesterase, or Bruton's tyrosine kinase (BTK). [, , , , ] These enzymes play crucial roles in cell signaling pathways implicated in cancer, inflammation, and immune responses.
  • Receptor modulation: Some quinazolinone derivatives exhibit agonistic or antagonistic activity towards specific receptors like serotonin receptors, influencing neurotransmission and potentially treating neurological disorders. [, ]
Physical and Chemical Properties Analysis
  • Solubility: The presence of polar groups like the carbonyl and amide functionalities suggests potential solubility in polar solvents like water, methanol, or dimethyl sulfoxide. [, ]
  • Melting point: The melting point would likely be influenced by the size, shape, and intermolecular interactions of the molecule. [, ]
  • LogP: The lipophilicity, as indicated by the partition coefficient (LogP), would be affected by the balance between hydrophilic and hydrophobic groups in the molecule. []
Applications
  • Medicinal Chemistry: Exploring its potential as a lead compound for developing novel therapeutics targeting cancer, inflammation, microbial infections, or neurological disorders. [, , , , , ]
  • Chemical Biology: Utilizing it as a tool compound for studying enzyme activity, receptor binding, or cellular signaling pathways. [, , ]
  • Material Science: Investigating its potential applications in developing functional materials with specific optical or electronic properties. []
Future Directions
  • Structure-activity relationship (SAR) studies: Systematically modifying its structure to explore the impact of different substituents on its biological activity and optimize its potency and selectivity. [, , , ]
  • In vitro and in vivo studies: Evaluating its biological activity against various targets, including enzymes, receptors, and cell lines, to assess its therapeutic potential. [, , , , ]
  • Pharmacokinetic and pharmacodynamic studies: Investigating its absorption, distribution, metabolism, excretion, and toxicity profile to determine its suitability as a drug candidate. []

(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl Nitrite Derivatives

Compound Description: This series of compounds, denoted as [5(a-j)] in the study, were synthesized from 6-chloro-2-(chloromethyl)-3-[phenyl]quinazolin-4(3H)-one. The study focused on their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity. []

Relevance: These compounds share the core 3-phenyl-3,4-dihydroquinazolin-4(3H)-one structure with the target compound, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide. The primary difference lies in the substituent at the 2-position of the quinazolinone ring. While the target compound has a methyl group and a quinoline-2-carboxamide group at the 2- and 6-positions, respectively, the related compounds have a (chloromethyl) nitrite group at the 2-position and various substituents at the 6-position. []

2-(2-(3-(4-([18F]Fluoromethoxy-d2)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]9)

Compound Description: [18F]9 was developed as a positron-emission-tomography (PET) ligand for imaging phosphodiesterase 10A (PDE10A) in the brain. It displayed high binding affinity for PDE10A and good lipophilicity. []

Relevance: This compound shares a similar quinazolinone core with the target compound, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide. Both contain a methyl group at the 2-position of the quinazolinone ring and an aryl substituent at the 3-position. The key difference lies in the substitution pattern of the aryl ring at the 3-position and the additional 4-isopropoxyisoindoline-1,3-dione moiety linked to the quinazolinone core in [18F]9. Despite these differences, the shared core structure and presence of similar substituents make it a relevant related compound. []

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: This compound was analyzed for its crystal structure, revealing a Z-shaped conformation and various intermolecular interactions. []

Relevance: This compound exhibits structural similarities to the target compound, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide, primarily through the shared 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety. Both compounds feature a methyl group at the 2-position and a phenyl ring at the 3-position of the quinazolinone ring. The main difference lies in the substitution pattern at the 6-position of the quinazolinone core. While the target compound possesses a quinoline-2-carboxamide substituent, the related compound has a benzamide moiety with additional pyrazole and phenyl rings. []

6-Chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide Derivatives

Compound Description: This series of compounds was designed as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. They were synthesized by modifying existing 5-HT3 receptor antagonists like zacopride and azasetron. [, ]

Relevance: While not structurally identical, these compounds are considered related to N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide due to their shared focus on modifying heterocyclic carboxamide structures for biological activity. Both the benzoxazine-8-carboxamides and the target compound feature a six-membered heterocycle (benzoxazine vs. quinazolinone) with a carboxamide substituent. This commonality in structural motif and biological target (albeit different targets) makes them relevant for comparison. [, ]

5-[7-Aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one Derivatives

Compound Description: These compounds were synthesized using a Biginelli reaction and a series of subsequent reactions, with a focus on their antioxidant activity. []

Relevance: The relevance of these compounds lies in their shared utilization of the Biginelli reaction as a starting point for synthesis, a reaction also employed in the synthesis of various quinazolinone derivatives. Although the final structures differ significantly, the shared synthetic approach and potential for generating diverse heterocyclic compounds make them relevant in the broader context of quinazolinone chemistry. []

Properties

CAS Number

1105236-01-8

Product Name

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide

IUPAC Name

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)quinoline-2-carboxamide

Molecular Formula

C25H18N4O2

Molecular Weight

406.445

InChI

InChI=1S/C25H18N4O2/c1-16-26-22-14-12-18(15-20(22)25(31)29(16)19-8-3-2-4-9-19)27-24(30)23-13-11-17-7-5-6-10-21(17)28-23/h2-15H,1H3,(H,27,30)

InChI Key

ADOBOVKPPMOJPB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)N1C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.